molecular formula C14H14FNO3S B6375263 5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol CAS No. 1261966-40-8

5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol

Cat. No.: B6375263
CAS No.: 1261966-40-8
M. Wt: 295.33 g/mol
InChI Key: CCKOBGCIZZXHJO-UHFFFAOYSA-N
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Description

5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol is an organic compound with a complex structure that includes a fluorophenol group and a dimethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol typically involves multiple steps, including the formation of the fluorophenol core and the introduction of the dimethylsulfamoylphenyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boron reagent, such as 4-(N,N-Dimethylsulfamoyl)phenylboronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a boron reagent under mild conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone, while reduction may yield a sulfide.

Scientific Research Applications

5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Its fluorophenol group, in particular, may contribute to its unique reactivity and interactions with other molecules .

Properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-5-3-10(4-6-14)11-7-12(15)9-13(17)8-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKOBGCIZZXHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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